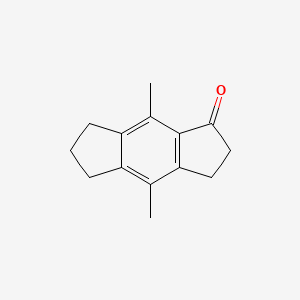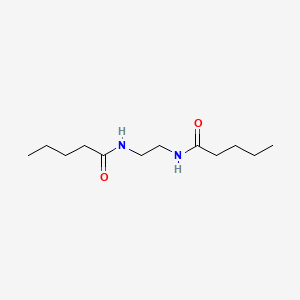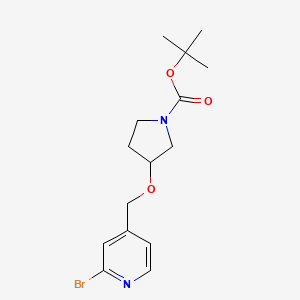
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.
Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its attachment to the pyrrolidine ring via a suitable linker.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Biological research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.
Industrial applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring and ester group can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring and ester group but differs in the position and nature of the bromine atom.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a different heterocyclic ring and boron-containing moiety, highlighting the diversity of structures that can be synthesized using similar synthetic strategies.
Properties
Molecular Formula |
C15H21BrN2O3 |
|---|---|
Molecular Weight |
357.24 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromopyridin-4-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-5-12(9-18)20-10-11-4-6-17-13(16)8-11/h4,6,8,12H,5,7,9-10H2,1-3H3 |
InChI Key |
JUJPZYFMHRTOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


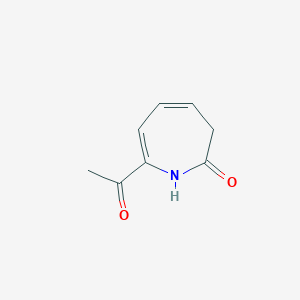
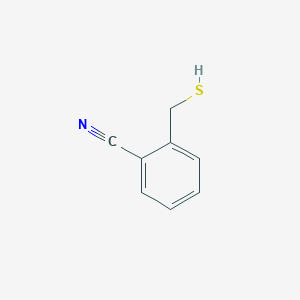
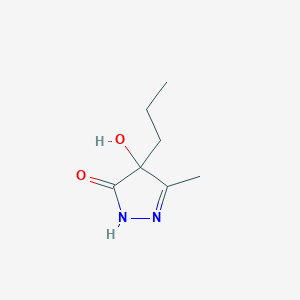
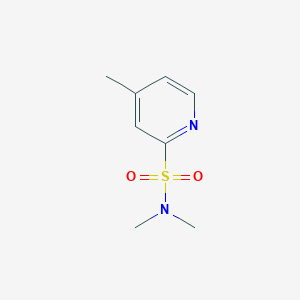
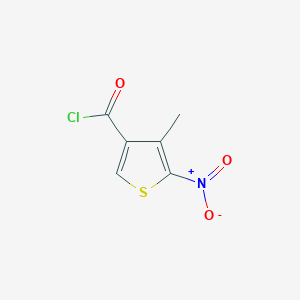
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
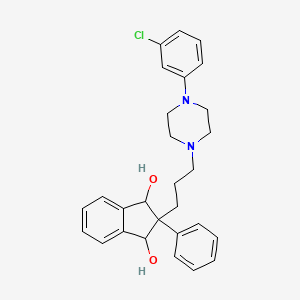
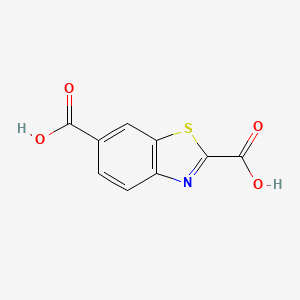
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)



